BenchChemオンラインストアへようこそ!

4-(3-Bromopropyl)morpholin-3-one

Antiviral Drug Discovery HBsAg Inhibition Medicinal Chemistry Intermediates

4-(3-Bromopropyl)morpholin-3-one is a solid morpholin-3-one building block featuring a single primary alkyl bromide as the dominant reactive handle for predictable Sₙ2 nucleophilic displacement. Unlike the liquid 3-chloropropyl analog, its solid physical form ensures superior compatibility with automated solid-dispensing platforms for high-throughput parallel synthesis. The bromide leaving group provides a ~10³–10⁴-fold Sₙ2 rate advantage over chloride, enabling milder alkylation conditions critical for bioconjugation and PROTAC applications. With XLogP3 of 0.5 and TPSA of 29.5 Ų, it delivers a CNS-favorable physicochemical profile, offering greater lipophilicity headroom than the morpholine analog. This compound is the exact alkylating agent specified in EP-3292120-A1 for installing the morpholinone-propyl linker in tetrahydropyridopyrimidine-based HBsAg inhibitors, preserving synthetic fidelity for medicinal chemistry teams exploring this series.

Molecular Formula C7H12BrNO2
Molecular Weight 222.08 g/mol
CAS No. 1347548-91-7
Cat. No. B6355179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromopropyl)morpholin-3-one
CAS1347548-91-7
Molecular FormulaC7H12BrNO2
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1CCCBr
InChIInChI=1S/C7H12BrNO2/c8-2-1-3-9-4-5-11-6-7(9)10/h1-6H2
InChIKeyFFNOMDCQQAEXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromopropyl)morpholin-3-one (CAS 1347548-91-7) — Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


4-(3-Bromopropyl)morpholin-3-one (CAS 1347548-91-7) is a heterocyclic building block comprising a morpholin-3-one core N-functionalized with a 3-bromopropyl side chain (molecular formula C₇H₁₂BrNO₂; exact mass 221.00514 Da) . The compound bears a single primary alkyl bromide as the dominant reactive handle, enabling predictable Sₙ2 nucleophilic displacement chemistry, while the morpholinone carbonyl provides a secondary site for further elaboration or hydrogen-bond acceptor functionality (HBA count = 2; topological polar surface area = 29.5 Ų) . It is primarily supplied as a research intermediate and building block for medicinal chemistry, with documented use in patent literature as a synthetic precursor to tetrahydropyridopyrimidine-based inhibitors of hepatitis B surface antigen (HBsAg) and HBV DNA production [1].

Why 4-(3-Bromopropyl)morpholin-3-one Cannot Be Casually Replaced by Its Chloropropyl, Bromoethyl, or Morpholine Analogs


Although morpholin-3-one and morpholine scaffolds share a superficial ring similarity, the combination of the lactam carbonyl, the N-propyl tether length, and the terminal halogen identity collectively governs reactivity, physicochemical properties, and downstream synthetic utility. The 3-bromopropyl group offers a markedly different leaving-group ability compared with the 3-chloropropyl analog, directly affecting nucleophilic substitution rates and required reaction conditions [1]. Shortening the linker to a 2-bromoethyl chain (CAS 1501749-25-2) alters both the spatial reach and the conformational flexibility of the pendant electrophile, which can be critical in fragment-based drug discovery where linker geometry dictates binding modes . Furthermore, replacing the morpholin-3-one core with a morpholine core (CAS 125422-83-5) eliminates the carbonyl hydrogen-bond acceptor and the associated polarity, fundamentally altering LogP, solubility, and target engagement potential . These differences are not cosmetic; they can determine whether a given synthetic route succeeds or whether a lead series retains activity.

Quantitative Differentiation Evidence: 4-(3-Bromopropyl)morpholin-3-one versus Closest Analogs


Patented HBV Inhibitor Synthetic Intermediate: Documented Structural Role versus Non-Bromo Analogs

In Hoffmann-La Roche patent EP-3292120-A1, 4-(3-bromopropyl)morpholin-3-one is explicitly employed as an alkylating building block to install the morpholinone-propyl linker onto a tetrahydropyridopyrimidine core in the synthesis of HBsAg inhibitors [1]. The 3-bromopropyl chain length and bromide leaving group are structurally encoded in the exemplified final compounds (e.g., Example compounds in the patent). By contrast, neither the 3-chloropropyl analog (CAS 1539903-97-3) nor the 2-bromoethyl analog (CAS 1501749-25-2) is cited in this patent family, indicating that the specific combination of morpholin-3-one core, three-carbon linker, and bromide leaving group was selected during medicinal chemistry optimization .

Antiviral Drug Discovery HBsAg Inhibition Medicinal Chemistry Intermediates

Commercially Available Purity: 97% (Synthonix/Sigma-Aldrich) versus 95% for Chloropropyl Analog

4-(3-Bromopropyl)morpholin-3-one is available from Sigma-Aldrich (Synthonix Corporation) at a documented purity of 97% . The 3-chloropropyl analog (CAS 1539903-97-3) is listed at a standard purity of 95% across multiple suppliers . An absolute purity difference of approximately 2 percentage points may be significant in multistep syntheses where cumulative impurity carry-through affects overall yield, especially in scale-up contexts where the cost of additional purification steps is high.

Building Block Procurement Purity Specification Chemical Supply Chain

Physical State: Crystalline Solid versus Liquid Chloropropyl Analog — Handling, Storage, and Formulation Implications

4-(3-Bromopropyl)morpholin-3-one is supplied as a solid at ambient temperature (physical form: solid per Sigma-Aldrich specifications) . The 3-chloropropyl analog (CAS 1539903-97-3) is typically a liquid . Solid form offers superior ease of accurate weighing on laboratory balances (reduced volatility loss, no meniscus uncertainty), simpler long-term storage without solvent evaporation concerns, and compatibility with solid-phase formulation approaches. This is a tangible, practical advantage for high-precision medicinal chemistry and process chemistry workflows.

Laboratory Handling Solid Dispensing Formulation Development

Superior SN2 Leaving-Group Ability: Bromide versus Chloride Enhances Nucleophilic Displacement Rates

In bimolecular nucleophilic substitution (Sₙ2) reactions, the bromide ion is a significantly better leaving group than chloride due to its lower basicity and weaker carbon–halogen bond strength (C–Br bond dissociation energy ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol for primary alkyl halides) [1]. This translates to faster reaction rates under identical conditions. For primary alkyl halides, relative Sₙ2 rates follow the order: I > Br > Cl >> F, with bromide approximately 10³ to 10⁴ times more reactive than chloride in typical polar aprotic solvents [1]. This means that 4-(3-bromopropyl)morpholin-3-one will undergo nucleophilic displacement with amines, thiolates, or alkoxides under milder conditions (lower temperature, shorter reaction time) compared with the 3-chloropropyl analog, reducing thermal decomposition of sensitive substrates and improving overall synthetic throughput.

Nucleophilic Substitution Synthetic Efficiency Reaction Kinetics

Computed Lipophilicity and Polar Surface Area: Balanced Physicochemical Profile for CNS Drug Discovery

4-(3-Bromopropyl)morpholin-3-one has a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 29.5 Ų [1]. By comparison, the non-carbonyl morpholine analog 4-(3-bromopropyl)morpholine (CAS 125422-83-5) has a higher computed LogP (clogP ≈ 1.18–1.5, depending on method) and a lower TPSA (~20.2 Ų) . The morpholin-3-one carbonyl introduces an additional hydrogen-bond acceptor without excessively increasing lipophilicity, positioning the compound within favorable CNS drug-like property space (typically TPSA < 60–70 Ų and LogP 1–3 for optimal brain penetration). This intermediate therefore imparts a moderately polar, CNS-compatible fragment when conjugated to target scaffolds, whereas the more lipophilic morpholine analog may drive overall LogP above the desired range for CNS programs.

CNS Drug Design LogP Optimization Blood-Brain Barrier Permeability

Supplier Network Diversity: Multi-Continent Availability Reduces Single-Source Procurement Risk

4-(3-Bromopropyl)morpholin-3-one is stocked by multiple reputable suppliers across North America, Europe, and Asia, including Sigma-Aldrich (Synthonix), Fluorochem (UK), American Elements (US), BOC Sciences, and various Chinese vendors (Leyan, Shaoyuan) [1]. By contrast, the 3-chloropropyl analog (CAS 1539903-97-3) has a narrower supplier base, primarily limited to a few specialized chemical suppliers . This broader distribution network for the bromopropyl compound means shorter lead times, competitive pricing, and lower risk of supply disruption for ongoing research programs — a non-trivial consideration in industrial medicinal chemistry where project timelines are tightly coupled to intermediate availability.

Supply Chain Security Multi-Vendor Sourcing Research Continuity

Best-Fit Application Scenarios for 4-(3-Bromopropyl)morpholin-3-one Based on Quantitative Differentiation Evidence


HBsAg-Targeted Antiviral Drug Discovery: Replicating the Roche HBV Inhibitor Synthetic Route

When reproducing or extending the tetrahydropyridopyrimidine series disclosed in EP-3292120-A1, 4-(3-bromopropyl)morpholin-3-one is the exact alkylating agent specified for installing the morpholinone-propyl linker [1]. Substituting the 3-chloropropyl analog would require re-optimization of alkylation conditions (higher temperature, longer reaction time due to poorer chloride leaving-group ability) and may produce different impurity profiles [2]. For medicinal chemistry teams aiming to generate SAR around the linker region of these HBsAg inhibitors, using the patented intermediate directly preserves synthetic fidelity and accelerates structure–activity relationship exploration.

CNS-Penetrant Fragment-Based Drug Design Leveraging Balanced LogP and TPSA

With an XLogP3 of 0.5 and TPSA of 29.5 Ų, 4-(3-bromopropyl)morpholin-3-one provides a CNS-favorable physicochemical profile when used as a fragment or linker in central nervous system drug discovery programs [1]. Compared with the more lipophilic 4-(3-bromopropyl)morpholine (clogP ≈ 1.18–1.5), the morpholin-3-one version offers a lower LogP starting point, providing greater headroom for subsequent lipophilicity increases driven by target-binding pharmacophores without exceeding CNS drug-likeness thresholds [2]. This makes it a strategically advantageous choice for CNS lead generation libraries where maintaining a low LogP baseline is critical for blood-brain barrier penetration and reduced off-target pharmacology risk.

High-Throughput Parallel Synthesis Requiring Solid, Accurately Weighable Building Blocks

In automated parallel synthesis workflows, solid building blocks are strongly preferred over liquids for robotic dispensing accuracy and long-term compound library storage [1]. The solid physical form of 4-(3-bromopropyl)morpholin-3-one at ambient temperature [2] — contrasting with the liquid 3-chloropropyl analog — makes it more compatible with automated solid-dispensing platforms commonly used in high-throughput medicinal chemistry. Combined with its 97% commercial purity, this reduces the need for pre-weighing purification and minimizes variability between parallel reaction wells .

Mild Bioconjugation Chemistry Exploiting Superior Bromide Leaving-Group Reactivity

For bioconjugation applications — such as attaching the morpholin-3-one scaffold to cysteine thiols, lysine amines, or oligonucleotide linkers — the bromide leaving group enables efficient alkylation under mild, near-physiological conditions (aqueous buffer, pH 7–8, ambient temperature) [1]. The 3-chloropropyl analog would require more forcing conditions (elevated temperature, stronger base) that risk denaturing proteins or degrading sensitive nucleic acid substrates. The approximately 10³–10⁴-fold Sₙ2 rate advantage of bromide over chloride directly translates to gentler conjugation protocols and higher retained biomolecular activity, a critical consideration in chemical biology and targeted protein degradation (PROTAC) applications [2].

Quote Request

Request a Quote for 4-(3-Bromopropyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.